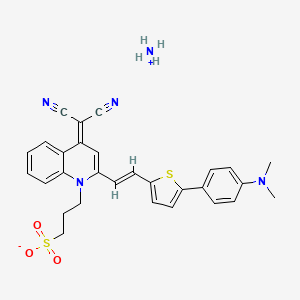
QM-FN-SO3 (ammonium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
QM-FN-SO3 (ammonium): is a near-infrared aggregation-induced emission-active probe. It is known for its ability to penetrate the blood-brain barrier and is primarily used for the detection of amyloid-beta plaques in vivo. This compound is highly valued in scientific research due to its ultra-high signal-to-noise ratio, binding affinity, and high-performance near-infrared emission .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of QM-FN-SO3 (ammonium) involves a two-stage process. The first stage includes the preparation of the quinoline-malononitrile core, followed by the introduction of the thiophene-bridge and the dimethylaminophenylsulfonate group. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The entire preparation process takes approximately two days .
Industrial Production Methods: Industrial production of QM-FN-SO3 (ammonium) follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at 4°C in sealed containers to prevent moisture and light exposure .
Analyse Des Réactions Chimiques
Types of Reactions: QM-FN-SO3 (ammonium) primarily undergoes aggregation-induced emission reactions. It is designed to emit strong fluorescence in the aggregated state, which is crucial for its application in detecting amyloid-beta plaques .
Common Reagents and Conditions: The compound is often used in conjunction with solvents like dimethyl sulfoxide and water. The reaction conditions are optimized to maintain the stability and fluorescence properties of the compound .
Major Products Formed: The major product formed from the reactions involving QM-FN-SO3 (ammonium) is a highly fluorescent aggregate that can be used for imaging purposes .
Applications De Recherche Scientifique
Chemistry: In chemistry, QM-FN-SO3 (ammonium) is used as a fluorescent probe for studying molecular interactions and aggregation phenomena .
Biology: In biological research, this compound is employed for the in vivo detection of amyloid-beta plaques, which are associated with Alzheimer’s disease. Its ability to penetrate the blood-brain barrier makes it an invaluable tool for studying neurodegenerative diseases .
Medicine: In medicine, QM-FN-SO3 (ammonium) is used for early detection and monitoring of Alzheimer’s disease. Its high sensitivity and specificity make it a preferred choice for non-invasive imaging techniques .
Industry: In the industrial sector, QM-FN-SO3 (ammonium) is used in the development of diagnostic tools and imaging agents. Its unique properties enable the creation of high-performance imaging devices .
Mécanisme D'action
QM-FN-SO3 (ammonium) exerts its effects through aggregation-induced emission. When the compound aggregates, it emits strong fluorescence, which can be detected using imaging techniques. The molecular targets of this compound are amyloid-beta plaques, and it operates by binding to these plaques and emitting near-infrared light, which can be captured for imaging purposes .
Comparaison Avec Des Composés Similaires
- Thioflavin T
- Thioflavin S
- Congo Red
Comparison: Compared to Thioflavin T and Thioflavin S, QM-FN-SO3 (ammonium) offers several advantages, including a longer emission wavelength, higher sensitivity, and better blood-brain barrier penetration. Unlike Congo Red, which has limitations in terms of specificity and signal-to-noise ratio, QM-FN-SO3 (ammonium) provides a higher fidelity signal with minimal background noise .
Conclusion
QM-FN-SO3 (ammonium) is a highly specialized compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties make it an invaluable tool for the detection and study of amyloid-beta plaques, contributing to advancements in the understanding and treatment of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C29H29N5O3S2 |
|---|---|
Poids moléculaire |
559.7 g/mol |
Nom IUPAC |
azanium;3-[4-(dicyanomethylidene)-2-[(E)-2-[5-[4-(dimethylamino)phenyl]thiophen-2-yl]ethenyl]quinolin-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C29H26N4O3S2.H3N/c1-32(2)23-10-8-21(9-11-23)29-15-14-25(37-29)13-12-24-18-27(22(19-30)20-31)26-6-3-4-7-28(26)33(24)16-5-17-38(34,35)36;/h3-4,6-15,18H,5,16-17H2,1-2H3,(H,34,35,36);1H3/b13-12+; |
Clé InChI |
PWITWBLOHHEEQO-UEIGIMKUSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)C2=CC=C(S2)/C=C/C3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[NH4+] |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=CC=C(S2)C=CC3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


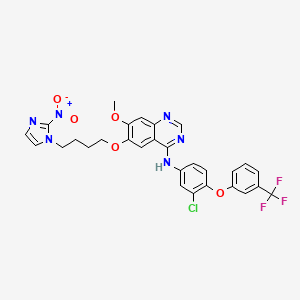
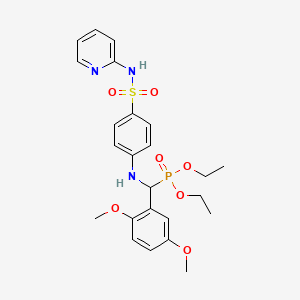
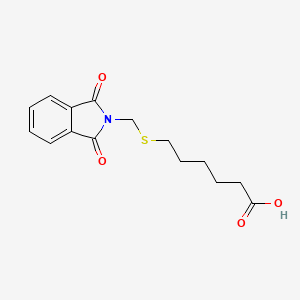


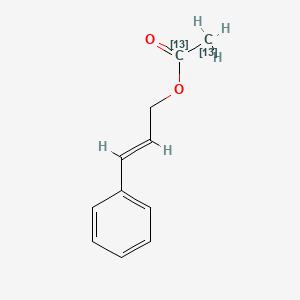
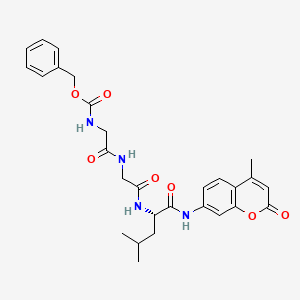
![(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15137653.png)


![2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)
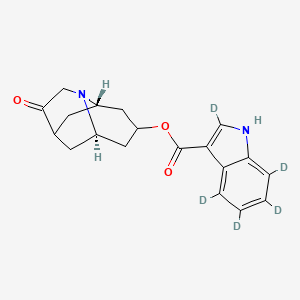
![methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B15137685.png)
![N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15137698.png)
